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Introduction
ADVM-022 (ixoberogene soroparvovec) is a clinical-stage gene therapy candidate designed for

the treatment of neovascular (wet) age-related macular degeneration (nAMD) and diabetic

macular edema (DME). Developed by Adverum Biotechnologies, this therapeutic agent utilizes

a recombinant adeno-associated virus (AAV) vector to deliver a transgene encoding for

aflibercept, a potent anti-vascular endothelial growth factor (VEGF) protein. A single intravitreal

injection of ADVM-022 aims to transform retinal cells into biofactories, providing sustained,

long-term production of aflibercept to mitigate the frequent intravitreal injections that are the

current standard of care.[1][2][3][4]

The cornerstone of ADVM-022's design is its proprietary capsid, AAV2.7m8. This engineered

variant of the wild-type AAV serotype 2 (AAV2) capsid was developed through directed

evolution to enhance transduction of retinal cells following intravitreal administration.[1][5][6]

Understanding the cellular uptake and processing of the AAV2.7m8 vector is paramount to

comprehending its mechanism of action, optimizing its therapeutic efficacy, and ensuring its

safety profile.

This technical guide provides a comprehensive overview of the current understanding of the

cellular uptake and processing of ADVM-022, drawing from published literature on the

AAV2.7m8 capsid and the broader knowledge of AAV biology.
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The AAV2.7m8 Capsid: A Key Innovation
The AAV2.7m8 capsid is distinguished from its parental AAV2 serotype by a 10-amino acid

insertion (LALGETTRPA) in the surface variable region VIII.[1] This modification fundamentally

alters the vector's interaction with the cellular environment of the retina. The most significant

consequence of this peptide insertion is the disruption of the binding site for heparan sulfate

proteoglycan (HSPG), the primary cellular receptor for AAV2.[1][5] This reduced affinity for

HSPG is a critical design feature that is believed to facilitate the vector's ability to penetrate the

inner limiting membrane (ILM) of the retina, a significant barrier to gene delivery to the outer

retinal layers.[1][7]

Cellular Uptake and Intracellular Trafficking of
ADVM-022
The journey of ADVM-022 from intravitreal injection to transgene expression is a multi-step

process involving cellular binding, internalization, intracellular trafficking, nuclear entry, and

uncoating of the viral genome. While specific details for the AAV2.7m8 capsid are still an area

of active research, the general pathway can be inferred from studies on AAV2.7m8 and other

AAV serotypes.

Cellular Binding and Internalization
Unlike its parent AAV2, which relies heavily on HSPG for initial cell attachment, AAV2.7m8's

reduced HSPG binding suggests the utilization of alternative or secondary receptors on the

surface of retinal cells.[1] While the specific alternative receptors for AAV2.7m8 have not been

definitively identified, it is hypothesized that the 7m8 peptide insertion may facilitate interaction

with other cell surface proteins or glycans, leading to more efficient cellular entry into target

retinal cells.[7][8]

Once bound to the cell surface, AAV vectors are typically internalized via receptor-mediated

endocytosis. For AAV2, this process is known to be clathrin-dependent.[9] It is highly probable

that AAV2.7m8 also utilizes a similar endocytic pathway to enter the host cell.

Endosomal Trafficking and Escape
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Following internalization, the AAV2.7m8 vector is encapsulated within an endosome. The acidic

environment of the late endosome is thought to trigger conformational changes in the AAV

capsid.[9] For AAV2, this acidification exposes a phospholipase A2 (PLA2) domain located on

the VP1 capsid protein, which is crucial for disrupting the endosomal membrane and allowing

the virus to escape into the cytoplasm.[10] This endosomal escape is a critical step to avoid

degradation in the lysosome.

Nuclear Import
Upon reaching the cytoplasm, the intact AAV2.7m8 capsid must traverse the cytoplasm and

enter the nucleus, where the cellular machinery for transcription resides. AAV capsids are too

large to passively diffuse through the nuclear pore complex (NPC). Therefore, they utilize the

host cell's nuclear import machinery.[11][12] The VP1 and VP2 capsid proteins of AAVs contain

nuclear localization signals (NLSs) that are recognized by importin proteins, which then

mediate the transport of the capsid into the nucleus.[11][12] While the specific importins

involved in AAV2.7m8 nuclear import have not been identified, it is expected to follow this

general mechanism.

Uncoating and Genome Release
The final step before transgene expression is the uncoating, or disassembly, of the AAV capsid

to release its single-stranded DNA genome. The precise location and mechanism of AAV

uncoating are still debated, with evidence suggesting it may occur in the cytoplasm, at the

nuclear pore, or within the nucleus.[5][13] Some studies suggest that for AAV2, the nucleolus

plays a role in a stepwise uncoating process.[14] The rate of uncoating is considered a key

determinant of transduction efficiency.[5] It has been hypothesized that capsids with lower

stability may uncoat more efficiently, leading to improved transduction.[15] The engineered

nature of the AAV2.7m8 capsid could potentially influence its uncoating kinetics.

The released single-stranded DNA genome must then be converted into a double-stranded

form to serve as a template for transcription of the aflibercept transgene.

Quantitative Data on Transduction Efficiency
Quantitative data on the cellular uptake and processing of ADVM-022 is limited in the public

domain. However, preclinical studies in non-human primates have demonstrated robust and
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sustained expression of aflibercept, indicating efficient transduction of retinal cells. The table

below summarizes key quantitative findings from preclinical and clinical studies of ADVM-022.

Parameter Value Species/Model Reference

ADVM-022 Dose

Range (Clinical)

2 x 10^11 - 6 x 10^11

vg/eye
Human (nAMD) [16]

Aflibercept Expression

(Preclinical)

Sustained therapeutic

levels for up to 30

months

Non-human primate [1]

Reduction in Anti-

VEGF Injections (High

Dose)

99% Human (nAMD) [17]

Reduction in Anti-

VEGF Injections (Low

Dose)

85% Human (nAMD) [17]

Experimental Protocols
The following are detailed methodologies for key experiments that are likely employed to study

the cellular uptake and processing of AAV vectors like ADVM-022.

In Vitro Transduction Efficiency Assay
Objective: To quantify the transduction efficiency of AAV2.7m8 in different retinal cell lines.

Cell Lines: ARPE-19 (human retinal pigment epithelium), 661W (mouse cone photoreceptor),

or primary retinal cells.

Methodology:

Seed cells in multi-well plates and allow them to adhere.

Infect cells with AAV2.7m8 vectors carrying a reporter gene (e.g., Green Fluorescent

Protein - GFP) at various multiplicities of infection (MOIs).
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Incubate for 48-72 hours to allow for transgene expression.

Analyze GFP expression using fluorescence microscopy for qualitative assessment and

flow cytometry for quantitative analysis of the percentage of transduced cells and the

mean fluorescence intensity.[18][19]

Data Analysis: Calculate transduction efficiency as the percentage of GFP-positive cells.

Live-Cell Imaging of AAV Trafficking
Objective: To visualize the intracellular trafficking of AAV2.7m8 in real-time.

Methodology:

Label AAV2.7m8 capsids with a fluorescent dye (e.g., Alexa Fluor 594).

Culture retinal cells or retinal organoids on a confocal microscope stage.[20][21]

Add the fluorescently labeled AAV2.7m8 to the cells.

Acquire time-lapse images using a confocal microscope to track the movement of the viral

particles from the cell membrane to the nucleus.

Co-staining with markers for endosomes (e.g., Rab5, Rab7), lysosomes (e.g., LAMP1),

and the nucleus (e.g., DAPI) can be used to determine the subcellular localization of the

vector over time.

Data Analysis: Analyze the colocalization of the AAV signal with different organelle markers

to map the intracellular trafficking pathway.

Transmission Electron Microscopy (TEM) for
Visualization of Cellular Entry

Objective: To obtain high-resolution images of AAV2.7m8 particles during the process of

cellular entry.

Methodology:
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Infect retinal cells with a high concentration of AAV2.7m8.

At various time points post-infection, fix the cells with glutaraldehyde and osmium

tetroxide.

Embed the cells in resin and prepare ultrathin sections.

Image the sections using a transmission electron microscope to visualize AAV particles at

the cell surface, within endocytic vesicles, and in the cytoplasm.[16][22]

Data Analysis: Qualitatively assess the morphology of AAV-containing structures to

understand the internalization process.

Quantification of Nuclear Entry
Objective: To quantify the efficiency of AAV2.7m8 nuclear import.

Methodology:

Infect cells with fluorescently labeled AAV2.7m8.

At different time points, fix the cells and stain the nuclei with DAPI.

Acquire images using a confocal microscope.

Use image analysis software to quantify the number of fluorescent viral particles within the

nucleus versus the cytoplasm.

Data Analysis: Calculate the percentage of nuclear-localized AAV particles over time.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

pathways and workflows involved in the cellular processing of ADVM-022.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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